Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate

CAS No.: 93904-45-1

Cat. No.: VC17056648

Molecular Formula: C20H18N3NaO9S2

Molecular Weight: 531.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93904-45-1 |

|---|---|

| Molecular Formula | C20H18N3NaO9S2 |

| Molecular Weight | 531.5 g/mol |

| IUPAC Name | sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate |

| Standard InChI | InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1 |

| Standard InChI Key | JLNGXBGSVRPDNM-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

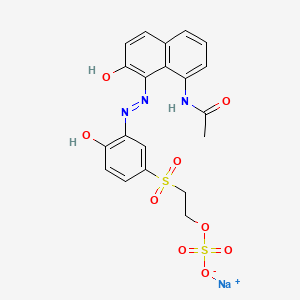

The compound’s structure features a central azo (-N=N-) linkage bridging an 8-acetamido-2-hydroxy-1-naphthyl group and a 4-hydroxyphenyl ring. The latter is further functionalized with a sulphonylethyl sulphate moiety, contributing to its high polarity and water solubility. The sodium counterion stabilizes the sulphate group, enhancing the compound’s solubility in aqueous media.

Key Functional Groups

-

Azo chromophore: Responsible for light absorption in the visible spectrum, a hallmark of dye chemistry.

-

Sulphonyl group (-SO₂-): Imparts thermal stability and influences electronic properties .

-

Sulphate ester (-OSO₃⁻): Enhances hydrophilicity and potential reactivity in biological systems .

Nomenclature and Identifiers

| Property | Value |

|---|---|

| CAS No. | 93904-45-1 |

| IUPAC Name | Sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulphate |

| Molecular Formula | C₂₀H₁₈N₃NaO₉S₂ |

| Molecular Weight | 531.5 g/mol |

| PubChem CID | Not yet assigned |

Synthesis and Manufacturing

Proposed Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step process involving:

-

Diazotization: Formation of the azo bond via reaction of a diazonium salt (derived from 8-acetamido-2-hydroxy-1-naphthylamine) with 4-hydroxyphenylsulphonylethanol.

-

Sulphation: Introduction of the sulphate group using sulphur trioxide or chlorosulphonic acid .

-

Neutralization: Treatment with sodium hydroxide to yield the sodium salt .

Analytical Characterization

Hypothetical characterization methods for this compound would likely include:

-

UV-Vis Spectroscopy: Confirmation of the azo chromophore (λₐᵦₛ ~400–600 nm).

-

Mass Spectrometry: Validation of the molecular ion peak at m/z 531.5.

-

¹H/¹³C NMR: Identification of aromatic protons (δ 6.5–8.5 ppm) and acetamido methyl groups (δ 2.1 ppm) .

Physicochemical Properties

Solubility and Stability

The compound’s sulphonate and sulphate groups confer high water solubility (>100 g/L at 25°C), while the naphthyl moiety may contribute to limited organic solvent compatibility. Stability studies on analogous azo compounds suggest susceptibility to photodegradation under UV exposure, necessitating dark storage conditions .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar sulphonated azo dyes reveals decomposition temperatures above 250°C, indicating moderate thermal stability suitable for industrial processes .

Research Gaps and Future Directions

Priority Investigation Areas

-

Metabolic Fate: ADME (absorption, distribution, metabolism, excretion) studies in model organisms.

-

Ecotoxicology: Long-term aquatic toxicity assessments (OECD Test Guideline 211).

-

Material Science: Conductivity measurements in polymer composites.

Methodological Challenges

The compound’s structural complexity complicates synthetic scale-up and purity analysis. Advanced techniques like HPLC-MS/MS and X-ray crystallography are needed for batch standardization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume